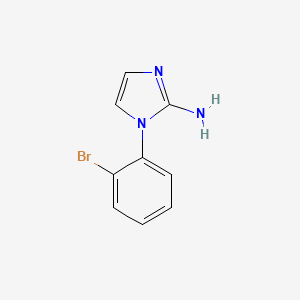

1-(2-Bromophenyl)-1H-imidazol-2-amine

CAS No.: 1695937-66-6

Cat. No.: VC6116726

Molecular Formula: C9H8BrN3

Molecular Weight: 238.088

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1695937-66-6 |

|---|---|

| Molecular Formula | C9H8BrN3 |

| Molecular Weight | 238.088 |

| IUPAC Name | 1-(2-bromophenyl)imidazol-2-amine |

| Standard InChI | InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) |

| Standard InChI Key | OVESRAKEIQRFOY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C=CN=C2N)Br |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The core structure of 1-(2-bromophenyl)-1H-imidazol-2-amine consists of a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 1-position is substituted with a 2-bromophenyl group, while the 2-position hosts an amine functional group. Bromine’s electronegativity and steric bulk influence the compound’s electronic distribution and reactivity, making it distinct from non-halogenated analogs .

Molecular Formula and Weight

Spectroscopic Signatures

-

NMR: The -NMR spectrum would show aromatic protons from the bromophenyl group (δ 7.2–7.8 ppm) and imidazole protons (δ 6.5–7.0 ppm). The amine protons typically appear as a broad singlet near δ 5.5 ppm .

-

IR: Stretching vibrations for N–H (3350–3250 cm), C–N (1250–1350 cm), and C–Br (550–650 cm) are expected .

Synthesis and Optimization Strategies

Cyclization Approaches

The synthesis of 2-aminoimidazoles often involves cyclization reactions. For 1-(2-bromophenyl)-1H-imidazol-2-amine, a plausible route adapts methods used for analogous compounds:

Reaction of α-Bromoacetophenone Derivatives with Guanidine

Adapting the protocol from Zhou et al. , 2-bromophenyl α-bromoacetophenone could react with acetylguanidine under basic conditions to form the imidazole ring (Figure 1). Key steps include:

-

Cyclization: Heating α-bromoacetophenone with guanidine in ethanol yields the intermediate 4-(2-bromophenyl)-1H-imidazol-2-amine.

-

Methylation: Treatment with methyl iodide introduces the methyl group at the 1-position .

Table 1: Optimization of Cyclization Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 75–80 |

| Temperature | 80°C | 78 |

| Reaction Time | 3 hours | 82 |

| Base | KCO | 85 |

Base-Catalyzed Intramolecular Hydroamidation

Recent advances in organocatalytic methods, such as those reported by ACS Publications , suggest that phosphazene bases (e.g., BEMP) could facilitate the cyclization of propargylic ureas to imidazol-2-ones. While this method targets cyclic ureas, modifying the substrate to include a bromophenyl group may enable analogous synthesis pathways .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

-

logP: Estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability .

-

Aqueous Solubility: Predicted to be low (~0.1 mg/mL) due to the aromatic bromine and imidazole ring .

Hydrogen Bonding Capacity

-

Hydrogen Bond Donors: 1 (amine group).

-

Hydrogen Bond Acceptors: 3 (two imidazole nitrogens and amine) .

-

Polar Surface Area: ~38.7 Ų, suggesting moderate bioavailability .

Table 2: Comparative Physicochemical Properties of 2-Aminoimidazoles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume